1-(3-(Tetrahydrofuran-2-yl)propyl)-1h-pyrazol-3-amine
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Overview
Description
1-(3-(Tetrahydrofuran-2-yl)propyl)-1h-pyrazol-3-amine is a compound that features a tetrahydrofuran ring attached to a pyrazole ring via a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Tetrahydrofuran-2-yl)propyl)-1h-pyrazol-3-amine typically involves the reaction of tetrahydrofuran derivatives with pyrazole derivatives. One common method includes the use of a nucleophilic substitution reaction where a halogenated tetrahydrofuran reacts with a pyrazole amine under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Tetrahydrofuran-2-yl)propyl)-1h-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(3-(Tetrahydrofuran-2-yl)propyl)-1h-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-(Tetrahydrofuran-2-yl)propyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
- 1-(3-(Tetrahydrofuran-2-yl)propyl)-1h-1,2,3-triazol-4-amine
- 1-(3-(Tetrahydrofuran-2-yl)propyl)-1h-pyrazol-4-amine
Comparison: Compared to similar compounds, 1-(3-(Tetrahydrofuran-2-yl)propyl)-1h-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring. This structural difference can lead to variations in its chemical reactivity and biological activity, making it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C10H17N3O |
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Molecular Weight |
195.26 g/mol |
IUPAC Name |
1-[3-(oxolan-2-yl)propyl]pyrazol-3-amine |
InChI |
InChI=1S/C10H17N3O/c11-10-5-7-13(12-10)6-1-3-9-4-2-8-14-9/h5,7,9H,1-4,6,8H2,(H2,11,12) |
InChI Key |
JYKIGYAQZUXVSW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CCCN2C=CC(=N2)N |
Origin of Product |
United States |
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